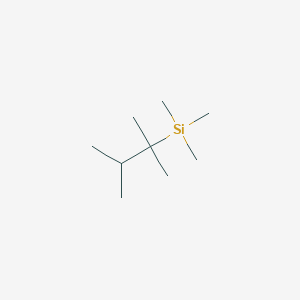
(2,3-Dimethylbutan-2-yl)(trimethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,3-Dimethylbutan-2-yl)(trimethyl)silane is an organosilicon compound with the molecular formula C9H20Si It is a trialkylsilane, characterized by the presence of a silicon atom bonded to three methyl groups and a 2,3-dimethylbutan-2-yl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dimethylbutan-2-yl)(trimethyl)silane typically involves the reaction of 2,3-dimethylbutan-2-ol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction proceeds via the formation of a silyl ether intermediate, which is then converted to the desired silane compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving distillation and purification steps to isolate the final product .
化学反応の分析
Types of Reactions: (2,3-Dimethylbutan-2-yl)(trimethyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The silicon atom can participate in nucleophilic substitution reactions, replacing one of the methyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Catalysts like palladium or platinum.
Substitution: Nucleophiles such as halides or alkoxides.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Reduced organic compounds.
Substitution: Various substituted silanes
科学的研究の応用
(2,3-Dimethylbutan-2-yl)(trimethyl)silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of silicon-based materials and coatings
作用機序
The mechanism of action of (2,3-Dimethylbutan-2-yl)(trimethyl)silane involves the reactivity of the silicon-hydrogen bond. This bond can participate in various chemical reactions, such as hydrosilylation, where the silicon atom forms a new bond with a carbon atom in an organic substrate. The molecular targets and pathways involved depend on the specific reaction and application .
類似化合物との比較
Trimethylsilane: Similar structure but lacks the 2,3-dimethylbutan-2-yl group.
Triethylsilane: Contains ethyl groups instead of methyl groups.
Dimethylsilane: Contains two methyl groups and one hydrogen atom bonded to silicon.
Uniqueness: (2,3-Dimethylbutan-2-yl)(trimethyl)silane is unique due to the presence of the bulky 2,3-dimethylbutan-2-yl group, which can influence its reactivity and steric properties. This makes it particularly useful in specific synthetic applications where steric hindrance plays a role .
特性
CAS番号 |
90420-68-1 |
|---|---|
分子式 |
C9H22Si |
分子量 |
158.36 g/mol |
IUPAC名 |
2,3-dimethylbutan-2-yl(trimethyl)silane |
InChI |
InChI=1S/C9H22Si/c1-8(2)9(3,4)10(5,6)7/h8H,1-7H3 |
InChIキー |
ISDKMLJDJZKLPW-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C)(C)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


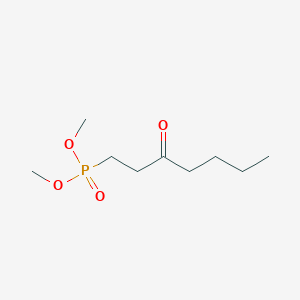
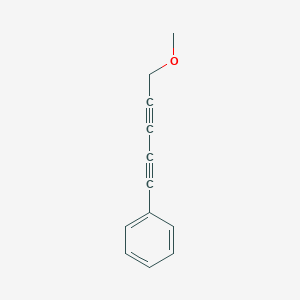
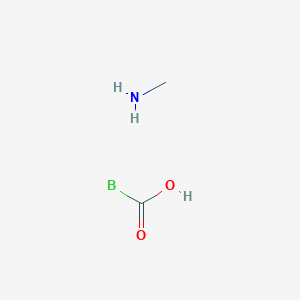
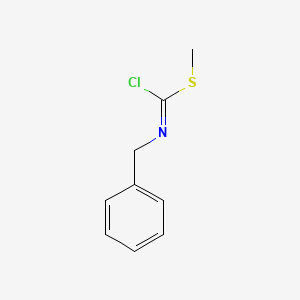
![3-{[2-(2-Methoxynaphthalen-1-yl)-1,3-thiazolidin-3-yl]methyl}pyridine](/img/structure/B14363000.png)

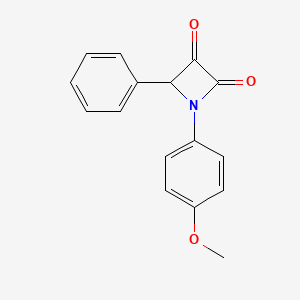
![1,1'-{Disulfanediylbis[(2-methylpropane-2,1-diyl)sulfanediylmethylene]}dibenzene](/img/structure/B14363023.png)

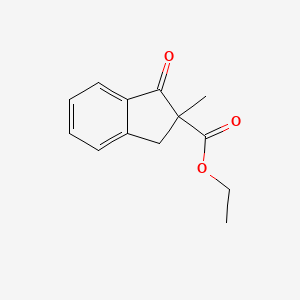
![1-Ethenyl-4-[1-(4-methylphenyl)ethyl]benzene](/img/structure/B14363046.png)
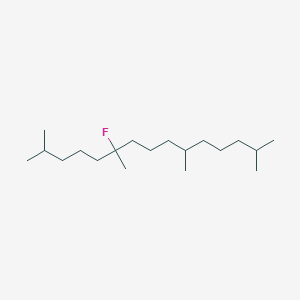
![Dichloro[(trichloromethyl)thio]methanesulfenyl chloride](/img/structure/B14363057.png)

